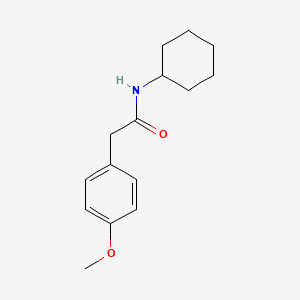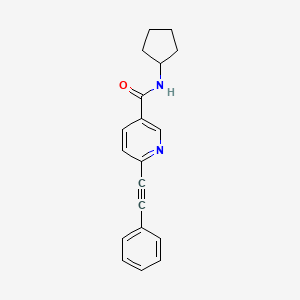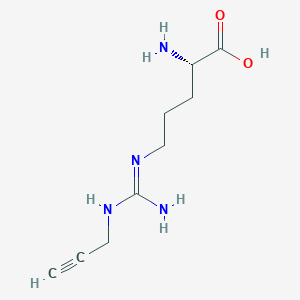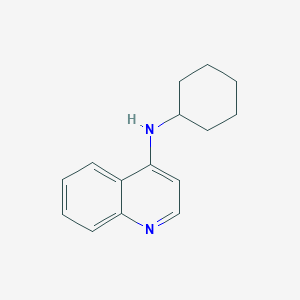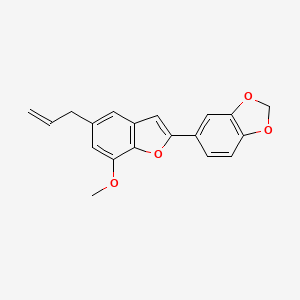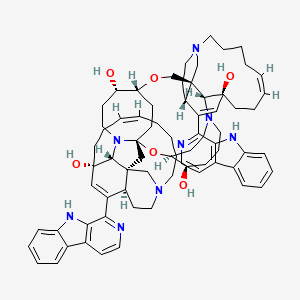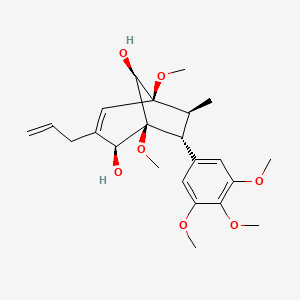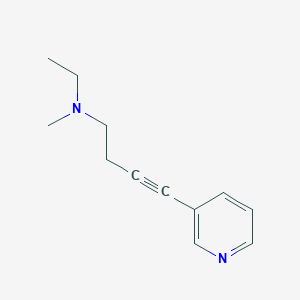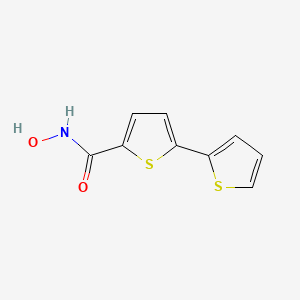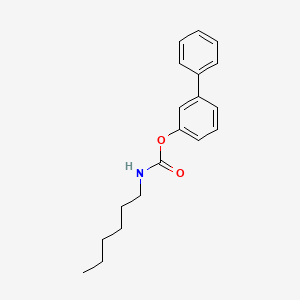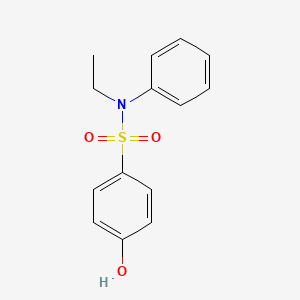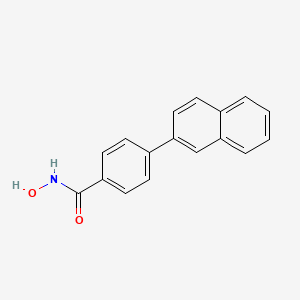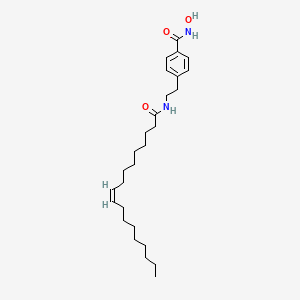
N-hydroxy-4-(2-oleamidoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-(2-oleamidoethyl)benzamide is a small molecular compound with the chemical formula C27H44N2O3. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role as an inhibitor in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(2-oleamidoethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(2-oleamidoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-hydroxy-4-(2-oleamidoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as an inhibitor in biochemical pathways, particularly in the inhibition of enzymes like histone deacetylases.
Medicine: It has potential therapeutic applications, including its use in cancer treatment as an inhibitor of tumor growth.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products
Mechanism of Action
The mechanism of action of N-hydroxy-4-(2-oleamidoethyl)benzamide involves its role as an inhibitor of specific enzymes. For instance, it inhibits histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, the compound can induce apoptosis in tumor cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide: This compound also acts as a histone deacetylase inhibitor and has similar applications in cancer treatment.
N-hydroxy-4-benzamide: This compound is used in combination with FOLFOX for the treatment of various cancers.
Uniqueness
N-hydroxy-4-(2-oleamidoethyl)benzamide is unique due to its specific molecular structure, which allows it to effectively inhibit enzymes involved in critical biochemical pathways.
Properties
Molecular Formula |
C27H44N2O3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-hydroxy-4-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]benzamide |
InChI |
InChI=1S/C27H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-23-22-24-18-20-25(21-19-24)27(31)29-32/h9-10,18-21,32H,2-8,11-17,22-23H2,1H3,(H,28,30)(H,29,31)/b10-9- |
InChI Key |
NGQCNQPGVUJPCK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)C(=O)NO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


